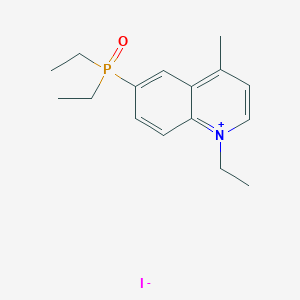![molecular formula C21H17NO2 B14405693 3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione CAS No. 87482-60-8](/img/structure/B14405693.png)
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrrolidine-2,5-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-2-carbaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine-2,5-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . The compound’s ability to scavenge free radicals and improve mitochondrial function contributes to its neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the naphthalene moiety and exhibits similar biological activities.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring and is used in similar chemical reactions.
Uniqueness
3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
87482-60-8 |
|---|---|
Formule moléculaire |
C21H17NO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3-(naphthalen-2-ylmethyl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17NO2/c23-20-14-18(21(24)22(20)19-8-2-1-3-9-19)13-15-10-11-16-6-4-5-7-17(16)12-15/h1-12,18H,13-14H2 |
Clé InChI |
YJWBNHFKESAWOT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


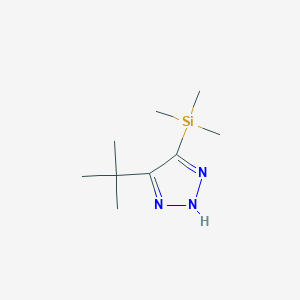

![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)

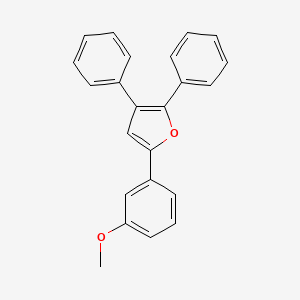



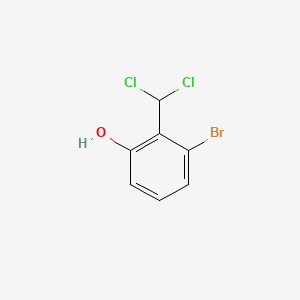
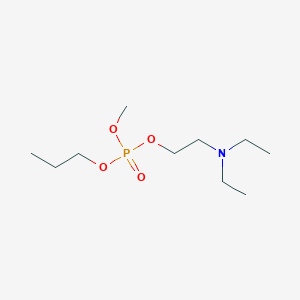
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)

